molecular formula C14H21N3O3 B7970770 tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B7970770
M. Wt: 279.33 g/mol
InChI Key: GHSCWLGHLYTNJH-UHFFFAOYSA-N
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Description

tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C14H21N3O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its hydrazinyl and carbamate functional groups, which contribute to its reactivity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a hydrazine derivative. One common method includes the following steps:

    Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with ammonia or an amine.

    Hydrazine addition: The tert-butyl carbamate is then reacted with a hydrazine derivative, such as phenylhydrazine, under controlled conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:

    Bulk synthesis: Using large reactors to combine tert-butyl carbamate and the hydrazine derivative.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

    Quality control: Ensuring the purity and consistency of the compound through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Azides or nitroso compounds.

    Reduction: Hydrazones or primary amines.

    Substitution: Various substituted carbamates or hydrazides.

Scientific Research Applications

tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of hydrazones and azides.

    Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with molecular targets through its hydrazinyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
  • tert-Butyl N-(1-hydrazinyl-1-oxo-2-methylpropan-2-yl)carbamate
  • tert-Butyl N-(1-hydrazinyl-1-oxo-3-(4-methylphenyl)propan-2-yl)carbamate

Uniqueness

tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its specific hydrazinyl and carbamate functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCWLGHLYTNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10307714
Record name tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30189-48-1
Record name NSC194643
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194643
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10307714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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